
4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperazine ring, further connected to a pyrimidine ring with a methyl group at the 6th position. The molecular formula of this compound is C11H16N4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 4-cyclopropylpiperazine and 6-methylpyrimidine-2-amine under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the target compound .
化学反応の分析
Types of Reactions
4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
科学的研究の応用
4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating certain diseases.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
4-(4-Cyclopropylpiperazin-1-yl)aniline: This compound shares a similar piperazine and cyclopropyl structure but differs in its overall configuration.
3-(1,3-Benzodioxol-5-yl)-6-(4-cyclopropylpiperazin-1-yl)pyridazine: This compound has a similar piperazine and cyclopropyl group but includes a benzodioxolyl and pyridazine ring
Uniqueness
4-(4-Cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
特性
分子式 |
C12H19N5 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
4-(4-cyclopropylpiperazin-1-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H19N5/c1-9-8-11(15-12(13)14-9)17-6-4-16(5-7-17)10-2-3-10/h8,10H,2-7H2,1H3,(H2,13,14,15) |
InChIキー |
SVQVQJHRBMITNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N)N2CCN(CC2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B14904806.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid](/img/structure/B14904815.png)

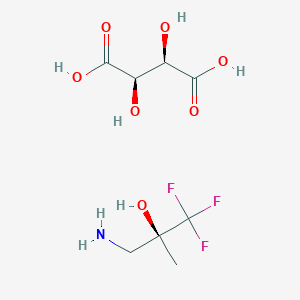
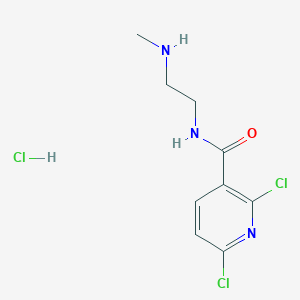
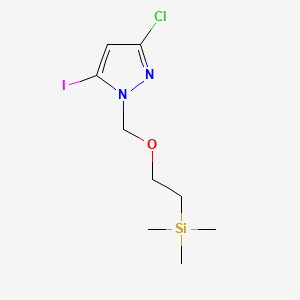
![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)
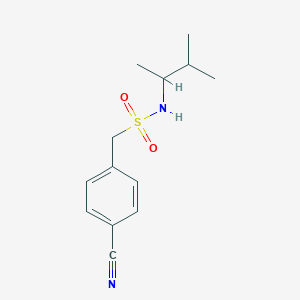
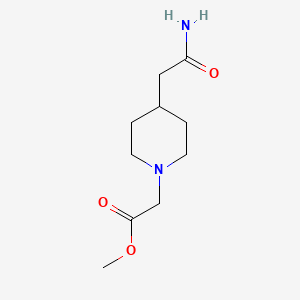
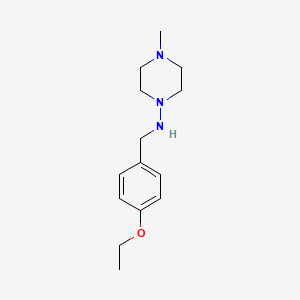
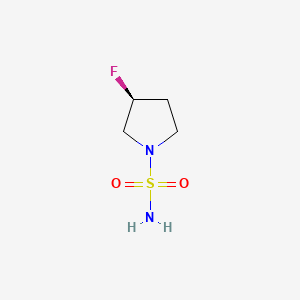
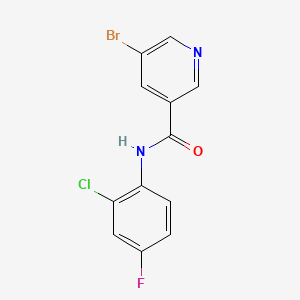
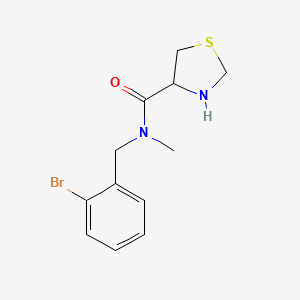
![2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one](/img/structure/B14904890.png)
